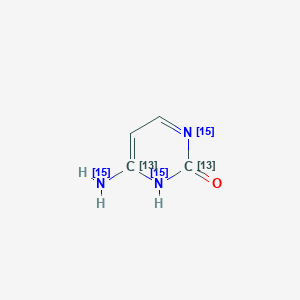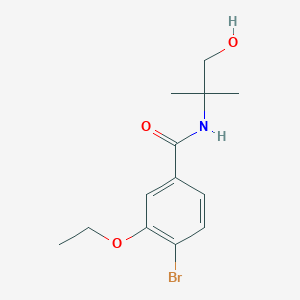
4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
説明
4-Bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound used in scientific research due to its diverse applications. This compound demonstrates intriguing properties and offers exciting opportunities for exploring various fields of study1.
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of 4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is C₁₁H₁₄BrNO₂ . Let’s examine its structure:
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly documented, we can infer that it may participate in typical organic reactions, such as nucleophilic substitutions, amidation, and esterification. Further experimental investigations would be necessary to explore its reactivity in detail.
Physical And Chemical Properties Analysis
- Molecular Weight : 272.14 g/mol
- IUPAC Name : 4-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
- InChI Code : 1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)
- Purity : 95.00%
科学的研究の応用
Synthesis of Therapeutic Agents
A key application involves the synthesis of orally active CCR5 antagonists, which are crucial in the treatment of HIV. A practical method has been developed for synthesizing an orally active CCR5 antagonist, showcasing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005). This advancement in synthetic methodology contributes significantly to the pharmacological research aimed at treating HIV by blocking the CCR5 receptor.
Antidopaminergic Properties
Another notable application is the synthesis and evaluation of compounds with antidopaminergic properties, suggesting potential for the development of antipsychotic medications. The synthesis of highly potent compounds, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, demonstrates their potential in inhibiting dopamine D-2 mediated responses, which is crucial for the treatment of psychiatric disorders (Högberg et al., 1990).
Organic Synthesis Techniques
Research also extends into the development of novel organic synthesis techniques, such as the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This technique, catalyzed by nickel(I) complexes, shows high yields and demonstrates the growing interest in developing efficient methods for constructing complex organic molecules (Esteves et al., 2007).
Development of Novel CCR5 Antagonists
Furthermore, the synthesis of novel non-peptide CCR5 antagonists highlights the ongoing efforts to improve HIV treatment options. These compounds are characterized by their structures and potential bioactivities, indicating a robust approach to discovering new therapeutic agents (Cheng De-ju, 2014).
Safety And Hazards
Safety information and hazards associated with this compound are not explicitly provided in the available sources. Researchers handling it should follow standard laboratory safety protocols and consult relevant safety data sheets.
将来の方向性
Given its intriguing properties, future research could explore the following areas:
- Biological Activity : Investigate potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.
- Derivatives : Synthesize derivatives to enhance specific properties or tailor its behavior for targeted applications.
- Structure-Activity Relationship : Explore the relationship between its structure and function to optimize its properties.
特性
IUPAC Name |
4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(17)15-13(2,3)8-16/h5-7,16H,4,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLTUNIXMHQJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC(C)(C)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)
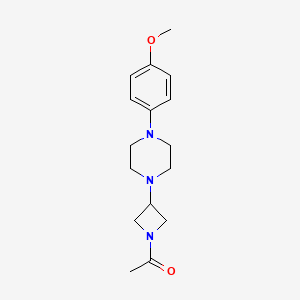
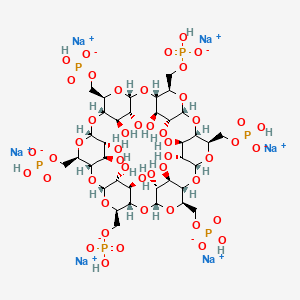
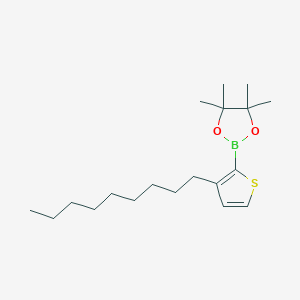
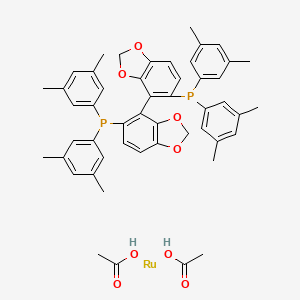
![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)
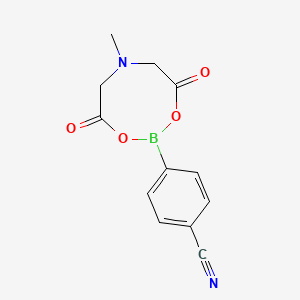
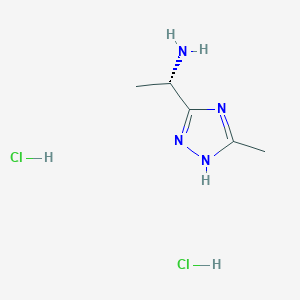
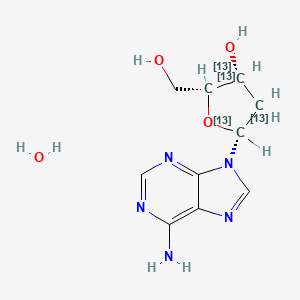
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
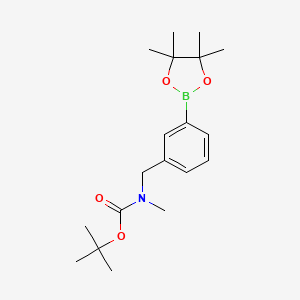
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
